Imidazo[1,5-a][1,3,5]triazine-2,4-diamine
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Overview
Description
Imidazo[1,5-a][1,3,5]triazine-2,4-diamine is a heterocyclic compound that features a fused ring system combining imidazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,5-a][1,3,5]triazine-2,4-diamine can be synthesized through various methods. One common approach involves the I2-mediated annulation of 2-amino-1,3,5-triazines with ketones . This method is versatile and can be applied to a range of ketones, including electron-rich and electron-poor acetophenones, as well as heterocyclic ketones . Another method involves a one-pot, multicomponent reaction using trialkyl orthoesters, 2-aminoimidazoles, and cyanamide . This approach is efficient and can be performed under microwave irradiation or conventional heating .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The I2-mediated annulation and one-pot multicomponent reactions are both straightforward and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a][1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a][1,3,5]triazine oxides, while reduction can produce various amino derivatives.
Scientific Research Applications
Imidazo[1,5-a][1,3,5]triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for materials science applications, including the development of novel polymers and catalysts.
Mechanism of Action
The mechanism of action of Imidazo[1,5-a][1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase and butyrylcholinesterase by binding to their active sites . This dual inhibition is achieved through interactions with both the catalytically active sites and the peripheral anionic sites of the enzymes .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a][1,3,5]triazine: This compound shares a similar fused ring system but differs in the position of the nitrogen atoms.
Benzimidazole/1,3,5-triazine-2,4-diamine hybrids: These compounds combine benzimidazole and triazine rings and have been studied for their multifunctional properties.
Uniqueness
Imidazo[1,5-a][1,3,5]triazine-2,4-diamine is unique due to its specific ring fusion and the presence of two amino groups at positions 2 and 4. This structure confers distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
557791-38-5 |
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Molecular Formula |
C5H6N6 |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
imidazo[1,5-a][1,3,5]triazine-2,4-diamine |
InChI |
InChI=1S/C5H6N6/c6-4-9-3-1-8-2-11(3)5(7)10-4/h1-2H,(H4,6,7,9,10) |
InChI Key |
NWGYTBFAOAGKPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(N=C(N2C=N1)N)N |
Origin of Product |
United States |
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